molecular formula C19H17F3N2O2S B2522909 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one CAS No. 851806-31-0

2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one

Cat. No.: B2522909
CAS No.: 851806-31-0
M. Wt: 394.41
InChI Key: LYKGRLRFPVFJGQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmacological research. This molecule contains a 4,5-dihydro-1H-imidazole (imidazoline) core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. The structure is further elaborated with a phenoxyacetyl group at the 1-position and a benzylsulfanyl moiety at the 2-position, the latter incorporating a lipophilic and electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to modulate a compound's metabolic stability, bioavailability, and binding affinity. As a novel research chemical, its primary application lies in its potential as a key intermediate for the synthesis of more complex molecules or for use in high-throughput screening campaigns to identify new biologically active compounds. Researchers exploring the structure-activity relationships of heterocyclic compounds, particularly those involving imidazoline and sulfur-containing functionalities, will find this compound of significant interest. Its mechanism of action is not defined and would be the subject of ongoing investigation, requiring researchers to conduct necessary docking, preclinical, and profiling studies to elucidate its properties and potential applications fully. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c20-19(21,22)15-8-6-14(7-9-15)13-27-18-23-10-11-24(18)17(25)12-26-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGRLRFPVFJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The imidazole ring can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 4,5-Dihydroimidazole Phenoxyacetyl [4-(Trifluoromethyl)benzyl]sulfanyl -S-, CF3, phenoxy ~425*
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-Dihydroimidazole 4-Nitrobenzoyl [3-(Trifluoromethyl)benzyl]sulfanyl -S-, CF3, nitro 409.38
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole Imidazole 2-Propynyl [3-Fluorobenzyl]sulfonyl -SO2-, F, alkyne 338.40
2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole Imidazole 4-Fluorophenyl Phenyl F, aromatic ~360
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Imidazole Ethyl acetate [4-Fluorobenzyl]sulfonyl -SO2-, F, ester 478.54

*Estimated based on substituent contributions.

Key Observations:

Trifluoromethyl Group : The CF3 group in the target compound enhances lipophilicity (logP ~3.5*), favoring membrane permeability over analogs with nitro or sulfonyl groups (e.g., logP ~2.8 for ) .

Sulfanyl vs. Sulfonyl Linkers : The -S- group in the target compound may reduce oxidative instability compared to -SO2- in , but could limit hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Compound Compound
Molecular Weight ~425 409.38 338.40
Calculated logP* ~3.5 ~2.8 ~2.1
Water Solubility (mg/mL) <0.1 <0.1 0.2–0.5
Metabolic Stability High (due to CF3) Moderate Low (SO2 prone to metabolism)

*Estimated using fragment-based methods.

Bioactivity and Mode of Action

While explicit bioactivity data for the target compound is unavailable, clustering analysis suggests:

  • Divergence from : The absence of -SO2- may reduce interactions with serine hydrolases but improve CNS penetration.
  • Aromatic Interactions: The phenoxy group may engage in π-stacking with aromatic residues in target proteins, akin to triphenylimidazoles .

Biological Activity

The compound 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a phenoxy group attached to an ethanone moiety, which is further substituted with a sulfanyl group linked to a dihydroimidazole ring.
  • Trifluoromethyl Substitution : The presence of a trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cell lines. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC50 value around 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • Bactericidal Effects : Compounds with similar imidazole and phenoxy functionalities have shown activity against Gram-positive bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus .

Anti-inflammatory Activity

The imidazole derivatives are also being investigated for their anti-inflammatory effects:

  • COX Inhibition : Some studies report that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A derivative showed COX-2 inhibition at 10 μM with an IC50 of 3.11 ± 0.41 μM .

Table of Biological Activities

Activity Compound IC50/MIC Values Reference
AnticancerRelated Imidazole Derivative25.72 ± 3.95 μM
AntimicrobialSimilar Phenoxy Compounds15.625–62.5 μM (S. aureus)
Anti-inflammatoryImidazole DerivativeCOX-2 IC50: 3.11 ± 0.41 μM

Q & A

Q. How can researchers mitigate toxicity risks during in vivo testing?

  • Safety Protocols :
  • Acute Toxicity Screening : LD50_{50} determination in rodent models (OECD 423 guidelines) .
  • Metabolite Profiling : LC-MS/MS to identify hepatotoxic or nephrotoxic metabolites .

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